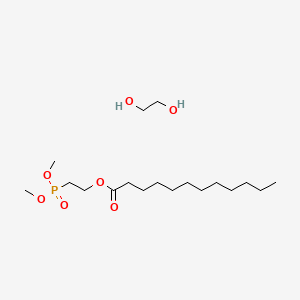
2-Dimethoxyphosphorylethyl dodecanoate;ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol is a complex chemical compound with a molecular formula of C18H39O7P. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol involves the esterification of dodecanoic acid with 2-(dimethoxyphosphinyl)ethanol, followed by a reaction with polyethylene glycol. The reaction conditions typically include the use of a catalyst, such as sulfuric acid, and heating the mixture to a specific temperature to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process may involve multiple steps, including purification and distillation, to obtain the final product with the desired purity and properties .
Chemical Reactions Analysis
Types of Reactions
Dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include phosphonic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol involves its interaction with molecular targets such as enzymes and cell membranes. The compound can modulate the activity of enzymes involved in lipid metabolism and alter the permeability of cell membranes, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Lauric acid: A similar fatty acid with a shorter carbon chain.
Phosphonic acid esters: Compounds with similar ester functional groups.
Polyethylene glycol esters: Esters formed from polyethylene glycol and various acids
Uniqueness
Dodecanoic acid, 2-(dimethoxyphosphinyl)ethyl ester, reaction products with polyethylene glycol is unique due to its combination of a long-chain fatty acid, a phosphonic ester, and polyethylene glycol. This combination imparts unique properties such as enhanced solubility, stability, and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C18H39O7P |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-dimethoxyphosphorylethyl dodecanoate;ethane-1,2-diol |
InChI |
InChI=1S/C16H33O5P.C2H6O2/c1-4-5-6-7-8-9-10-11-12-13-16(17)21-14-15-22(18,19-2)20-3;3-1-2-4/h4-15H2,1-3H3;3-4H,1-2H2 |
InChI Key |
WFUYRIHUKGDCGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCP(=O)(OC)OC.C(CO)O |
Related CAS |
82640-08-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















